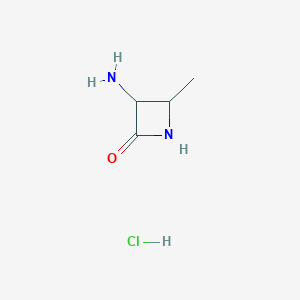![molecular formula C27H20N2O3 B14799389 N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide](/img/structure/B14799389.png)
N'-{[2-(phenylcarbonyl)phenyl]carbonyl}biphenyl-4-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(2-benzoylbenzoyl)-4-biphenylcarbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzoyl group attached to a biphenylcarbohydrazide moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-benzoylbenzoyl)-4-biphenylcarbohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 2-benzoylbenzoic acid with 4-biphenylcarbohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(2-benzoylbenzoyl)-4-biphenylcarbohydrazide may involve large-scale batch reactions. The process is optimized to ensure high yield and purity of the final product. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(2-benzoylbenzoyl)-4-biphenylcarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the benzoyl groups to alcohols.
Substitution: The hydrazide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylbenzoic acid derivatives, while reduction can produce alcohols.
Applications De Recherche Scientifique
N’-(2-benzoylbenzoyl)-4-biphenylcarbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N’-(2-benzoylbenzoyl)-4-biphenylcarbohydrazide involves its interaction with specific molecular targets. The benzoyl and hydrazide groups can form hydrogen bonds and other interactions with biological molecules, influencing their function. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in enzyme inhibition and receptor modulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzoylbenzoic acid: Shares the benzoyl group but lacks the biphenylcarbohydrazide moiety.
4-Benzoylbenzoic acid: Similar structure but with different positioning of functional groups.
Benzophenone-2-carboxylic acid: Another related compound with a benzoyl group.
Propriétés
Formule moléculaire |
C27H20N2O3 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
2-benzoyl-N'-(4-phenylbenzoyl)benzohydrazide |
InChI |
InChI=1S/C27H20N2O3/c30-25(21-11-5-2-6-12-21)23-13-7-8-14-24(23)27(32)29-28-26(31)22-17-15-20(16-18-22)19-9-3-1-4-10-19/h1-18H,(H,28,31)(H,29,32) |
Clé InChI |
VVMKLTRMTKASHI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NNC(=O)C3=CC=CC=C3C(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


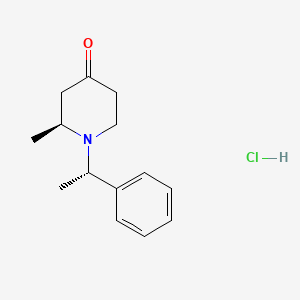
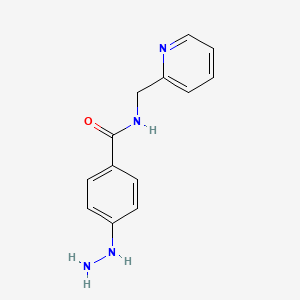
![3,11-Dibromodibenzo[g,p]chrysene](/img/structure/B14799319.png)

![[(13S)-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] propanoate](/img/structure/B14799340.png)
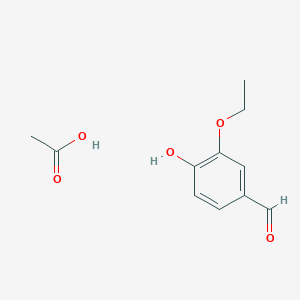
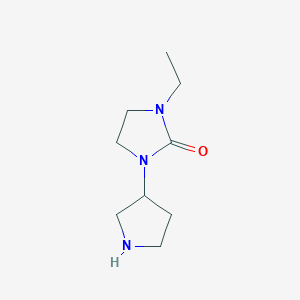
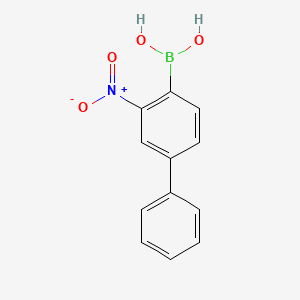

![[2-[(10R,13S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-bromobenzenesulfonate](/img/structure/B14799394.png)
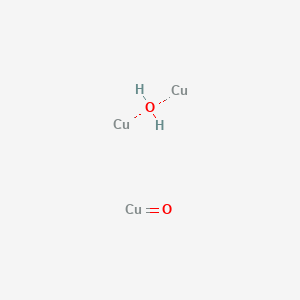
![3-bromo-4-tert-butyl-N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide](/img/structure/B14799399.png)
